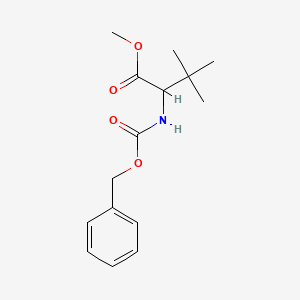
N-Cbz-3-methyl-DL-valine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-3-methyl-DL-valine Methyl Ester: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which serves as a protecting group for the amino function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester typically involves the protection of the amino group of 3-methyl-DL-valine with a carbobenzyloxy group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Cbz is crucial in peptide synthesis, and the compound is often produced in bulk for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.
Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: N-Cbz-3-methyl-DL-valine Methyl Ester is widely used in peptide synthesis as a protecting group for the amino function. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, the compound is used to study enzyme-substrate interactions and protein synthesis. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its use in automated peptide synthesizers enhances the efficiency and accuracy of peptide production .
Mecanismo De Acción
The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
- N-Cbz-L-valine Methyl Ester
- N-Cbz-DL-valine Methyl Ester
- N-Boc-3-methyl-DL-valine Methyl Ester
Comparison: N-Cbz-3-methyl-DL-valine Methyl Ester is unique due to the presence of the 3-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection .
Propiedades
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
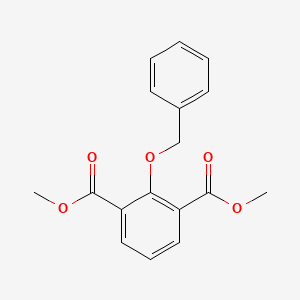
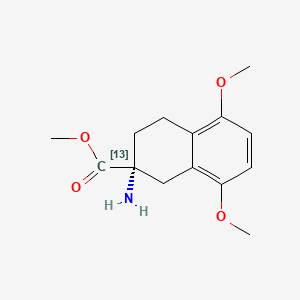
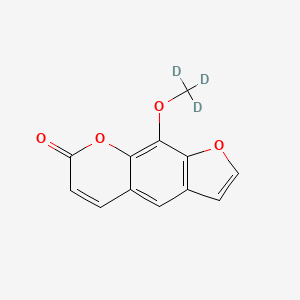

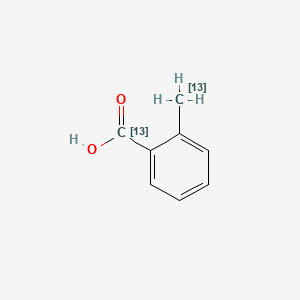

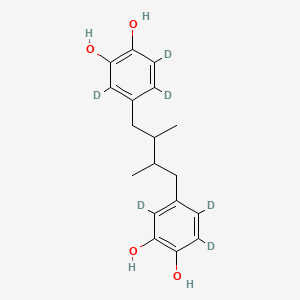
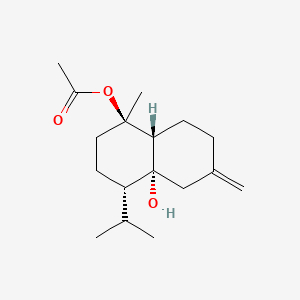
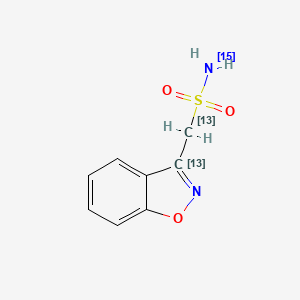
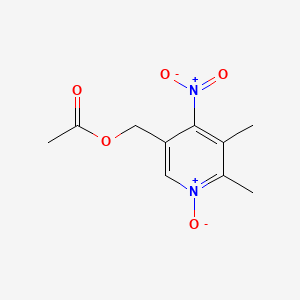

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)
